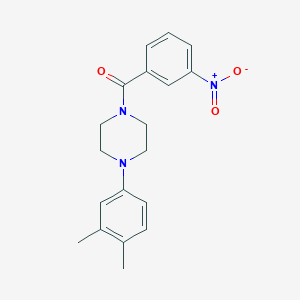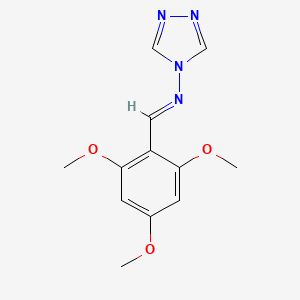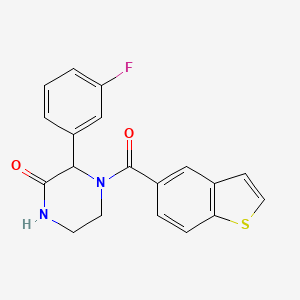![molecular formula C48H30N2 B5609004 2,3-bis[3-(4-biphenylylethynyl)phenyl]quinoxaline](/img/structure/B5609004.png)
2,3-bis[3-(4-biphenylylethynyl)phenyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the quinoxaline derivatives, a class of nitrogen-containing heterocycles known for their diverse chemical properties and applications in materials science, organic electronics, and pharmaceuticals. Quinoxalines and their derivatives are synthesized through various methods, including palladation reactions, Schiff base reactions, and condensation reactions, which allow for structural modifications and functionalization to tailor their physical and chemical properties.
Synthesis Analysis
The synthesis of quinoxaline derivatives involves several strategies, including the reaction of dihalogenated compounds with phenylchalcogeno groups and Schiff base reactions. For example, the reaction of PhS–/PhSe– with 2,3-bis(bromomethyl)quinoxaline results in chalcogen-substituted quinoxalines, which can further react to form palladium complexes catalyzing Suzuki–Miyaura coupling reactions (Saleem et al., 2013). Another approach involves the condensation of 1,2-phenylenediamine with dihalogenated compounds to produce bromo-substituted quinoxalines (Crundwell et al., 2004).
Molecular Structure Analysis
Quinoxaline derivatives exhibit diverse molecular structures, characterized by single-crystal X-ray diffraction. For instance, certain palladium complexes derived from quinoxaline derivatives show distinct bond lengths and chelate ring formations, highlighting the versatile coordination chemistry of these compounds (Saleem et al., 2013).
Chemical Reactions and Properties
Quinoxaline derivatives participate in various chemical reactions, including catalyzed coupling reactions and substitutions, which are essential for synthesizing complex organic molecules. They have been employed as catalysts in Suzuki–Miyaura coupling reactions, demonstrating their utility in organic synthesis (Saleem et al., 2013).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure and substituents. These properties are crucial for their application in materials science and polymer chemistry. For example, polymers derived from bisphenols containing quinoxaline moieties exhibit moderate to high molecular weights, good solubility in specific solvents, and high thermal stability (Patil et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoxaline derivatives, such as reactivity, electrophilicity, and photophysical properties, are tailored through molecular engineering. These properties make them valuable in the synthesis of pharmaceuticals, organic electronic materials, and catalysts. Their reactivity towards different chemical groups and conditions can be modified to produce a wide range of compounds with specific functions (Saleem et al., 2013).
作用机制
安全和危害
属性
IUPAC Name |
2,3-bis[3-[2-(4-phenylphenyl)ethynyl]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N2/c1-3-13-39(14-4-1)41-29-25-35(26-30-41)21-23-37-11-9-17-43(33-37)47-48(50-46-20-8-7-19-45(46)49-47)44-18-10-12-38(34-44)24-22-36-27-31-42(32-28-36)40-15-5-2-6-16-40/h1-20,25-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZDQRSYOPKYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=CC=C3)C4=NC5=CC=CC=C5N=C4C6=CC=CC(=C6)C#CC7=CC=C(C=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5608947.png)
![3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608954.png)
![1-cyclopentyl-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5608958.png)
![4-(4-morpholinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5608970.png)
![3-(2-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5608974.png)
![3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608989.png)
![6-tert-butyl-4-[(2,6-dichlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5608990.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methylphenyl)-2-piperazinone](/img/structure/B5608996.png)
![2-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5609012.png)

